molecular formula C5H13NO B1277418 2-Amino-2-methylbutan-1-ol CAS No. 10196-30-2

2-Amino-2-methylbutan-1-ol

Cat. No. B1277418
CAS RN: 10196-30-2
M. Wt: 103.16 g/mol
InChI Key: QHKGDMNPQAZMKD-UHFFFAOYSA-N
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Description

The compound 2-Amino-2-methylbutan-1-ol, while not directly studied in the provided papers, is related to the compounds that have been investigated. For instance, 2-aminobutan-1-ol has been shown to retard the growth of Musca domestica larvae, and its interaction with choline suggests a complex biological activity . The synthesis of related compounds, such as 4-aminobutane-1,2,3-triol, has been achieved using carbohydrate-derived aldehydes, indicating the potential for diverse synthetic routes that might be applicable to 2-Amino-2-methylbutan-1-ol .

Synthesis Analysis

The synthesis of related amino alcohols and amino acids has been explored in the literature. For example, the synthesis of 4-aminobutane-1,2,3-triol from d- or l-glucose demonstrates the feasibility of deriving such compounds from natural sources . Additionally, the synthesis of beta-amino acids containing an aziridine heterocycle from aspartic acid shows the versatility of amino acid derivatives in chemical synthesis . These methods could potentially be adapted for the synthesis of 2-Amino-2-methylbutan-1-ol.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Amino-2-methylbutan-1-ol has been analyzed using various techniques. For instance, vibrational assignment, HOMO-LUMO, and NBO analysis of a related compound were performed using density functional theory (DFT), which provided insights into the stability and electronic properties of the molecule . Such analyses are crucial for understanding the reactivity and potential applications of 2-Amino-2-methylbutan-1-ol.

Chemical Reactions Analysis

The chemical reactivity of amino alcohols has been studied, with 2-aminobutan-1-ol shown to be incorporated into the phospholipids of larvae, indicating its participation in biological processes . The ability of related compounds to undergo transformations, such as the formation of phosphoryl derivatives, suggests that 2-Amino-2-methylbutan-1-ol could also engage in a variety of chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 2-Amino-2-methylbutan-1-ol have been characterized. For example, the FTIR and FT-Raman spectra of a similar compound provided information on its vibrational modes, which are important for understanding its physical properties . The study of optically active amino acids and their derivatives, such as those synthesized from aspartic acid, also contributes to the knowledge of the physical properties of these types of molecules .

Scientific Research Applications

Biofuel Production

2-methylpropan-1-ol (isobutanol), a candidate biofuel, can be produced from glucose via a modified amino acid pathway in recombinant organisms. Anaerobic conditions are necessary for economic viability. The challenge of cofactor imbalance in the pathway, due to the requirement of NADPH by certain enzymes, was addressed by engineering an NADH-dependent pathway. This approach achieved anaerobic isobutanol production at 100% theoretical yield, surpassing the productivity of both NADPH-dependent pathways and strains overexpressing transhydrogenase (Bastian et al., 2011).

Enzymatic Research

The isolation and properties of the proteolytic enzyme, cathepsin D, from bovine spleen have been studied using methods involving paper chromatography with 2-methylbutan-2-ol-phthalate solvent. This research contributes to the understanding of enzymatic processes and their potential applications (Press, Porter, & Cebra, 1960).

Aroma Compound Analysis

2-methylbutanol, related to 2-Amino-2-methylbutan-1-ol, is examined for its enantiomeric ratios in fermented foods. This study is significant for understanding the Ehrlich degradation pathway and the enantiomeric distribution of various metabolites in food products, offering insights into the food chemistry and quality control sectors (Matheis, Granvogl, & Schieberle, 2016).

Metabolic Engineering

Research in metabolic engineering has led to the development of microbial strains for the production of pentanol isomers like 2-methyl-1-butanol and 3-methyl-1-butanol, derived from amino acid substrates. This has applications in biofuels, as these chemicals can be used as potential biofuel components (Cann & Liao, 2009).

Chiral Synthesis and Pharmaceutical Applications

The chemoenzymatic synthesis of optically active (R)-(+)-2-methylbutan-1-ol, related to 2-Amino-2-methylbutan-1-ol, has been achieved, with applications in synthesizing chiral pheromones and potentially in pharmaceuticals (Geresh et al., 1998).

Environmental Research

2-methylbutan-2-ol has been identified as a potential disinfection by-product in treated drinking water. Understanding these by-products is crucial for ensuring water safety and developing better water treatment processes (Jobst et al., 2011).

Chemical Synthesis

Studies on the thermal decomposition of alcohols like 2-methylbutan-2-ol offer insights into chemical reactions at high temperatures, which is vital for chemical synthesis and industrial processes (Johnson, 1974).

Safety And Hazards

The compound is classified as a Category 2 flammable liquid according to the 29 CFR 1910 (OSHA HCS) . It also has acute toxicity upon inhalation (Category 4) and dermal contact (Category 4) . It can cause skin irritation (Category 2) and serious eye damage (Category 1) . It may also cause specific target organ toxicity after a single exposure (Category 3), particularly affecting the respiratory system .

properties

IUPAC Name

2-amino-2-methylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-3-5(2,6)4-7/h7H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKGDMNPQAZMKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70436195
Record name 2-amino-2-methylbutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-methylbutan-1-ol

CAS RN

10196-30-2
Record name 2-amino-2-methylbutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-2-methylbutan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
TP Tang, SK Volkman, JA Ellman - The Journal of Organic …, 2001 - ACS Publications
tert-Butanesulfinyl aldimines and ketimines bearing an α-benzyloxy or α-silyloxy substituent serve as precursors in the synthesis of protected 1,2-amino alcohols in high yields and …
Number of citations: 148 pubs.acs.org
BM Trost, C Jiang, K Hammer - Synthesis, 2005 - thieme-connect.com
The Pd-catalyzed regio-and enantioselective ring opening of isoprene monoxide with primary amines as pronucleophiles is developed with good yield and enantioselectivity, …
Number of citations: 28 www.thieme-connect.com
W Su, Y Weng, C Zheng, Y Zhang, F Shi… - Organic Preparations …, 2009 - Taylor & Francis
… Citation 106 – Citation 108 For example, (S)-2-amino-2-methylbutan-1-ol 99 could be carbonylated to (S)-4-ethyl-4-methyloxazolidin-2-one 100 by using of BTC in presence of Et 3 N …
Number of citations: 19 www.tandfonline.com

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